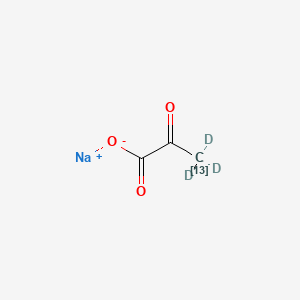
2-Nitro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H6F3NO3 . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is [4-nitro-2-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular weight of “2-Nitro-4-(trifluoromethyl)benzyl alcohol” is 221.14 . The InChI code for this compound is 1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Nitro-4-(trifluoromethyl)benzyl alcohol” include a molecular weight of 221.14 , a density of 1.3±0.1 g/cm3 , a boiling point of 213.7±0.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Intermediate
Application Summary
“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Method of Application
As an intermediate, it is used in various stages of drug synthesis. The exact method of application would depend on the specific drug being synthesized.
Results or Outcomes
The outcomes of using this compound as an intermediate would vary depending on the specific drug being synthesized. It could potentially lead to the successful production of a variety of pharmaceutical drugs.
NMR Spectrum Prediction
Application Summary
This compound is also used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
Method of Application
In NMR spectrum prediction, the compound would be subjected to a magnetic field and its response would be measured. This response can then be used to predict the NMR spectrum.
Results or Outcomes
The results of this application would be a predicted NMR spectrum for the compound. This can provide valuable information about the structure and properties of the compound.
Kinetic Studies of Phosphonoformate Prodrugs
Application Summary
This compound is used in kinetic studies of phosphonoformate prodrugs . These studies are important for understanding the behavior of these prodrugs in the body and can inform drug design and optimization.
Method of Application
In these studies, the compound would be used as a reagent. The exact method of application would depend on the specific study being conducted.
Results or Outcomes
The outcomes of these studies could provide valuable information about the kinetics of phosphonoformate prodrugs, which could inform their use in medical applications.
Aquachromium (IV) Studies
Application Summary
“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is also employed as a reagent in studies involving aquachromium (IV) . These studies can provide valuable insights into the properties and behavior of aquachromium (IV).
Results or Outcomes
The results of these studies could provide valuable information about aquachromium (IV), which could have various applications in fields like chemistry and materials science.
Synthesis of Fluorine-Containing Drug Molecules
Application Summary
This compound is used in the synthesis of fluorine-containing drug molecules . Fluorine is a common component in pharmaceuticals due to its unique properties, and this compound can be used to introduce a trifluoromethyl group into a drug molecule.
Method of Application
The compound would be used as a reagent in the synthesis of the drug molecule. The exact method of application would depend on the specific synthesis being conducted.
Results or Outcomes
The outcome of this application would be the successful synthesis of a fluorine-containing drug molecule. This could potentially lead to the development of new and effective pharmaceuticals.
Thermochemical Studies
Application Summary
“2-Nitro-4-(trifluoromethyl)benzyl alcohol” is also used in thermochemical studies . These studies can provide valuable information about the compound’s thermodynamic properties.
Safety And Hazards
properties
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWWEYTNHARPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672348 | |
| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
133605-27-3 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133605-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133605-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)





